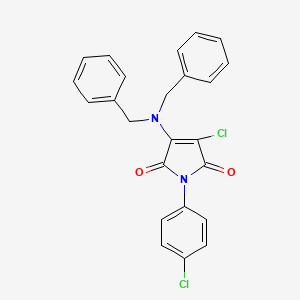![molecular formula C21H23N3O4S B11655611 (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(4-ethoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11655611.png)
(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(4-ethoxybenzyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (2Z)-2-[(2E)-(3,4-diméthoxybenzylidène)hydrazinylidène]-3-(4-éthoxybenzyl)-1,3-thiazolidin-4-one est une molécule organique synthétique caractérisée par sa structure unique, qui comprend un cycle thiazolidinone, une liaison hydrazone et des groupes benzyliques substitués.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2Z)-2-[(2E)-(3,4-diméthoxybenzylidène)hydrazinylidène]-3-(4-éthoxybenzyl)-1,3-thiazolidin-4-one implique généralement un processus en plusieurs étapes :
Formation du cycle thiazolidinone : L’étape initiale implique la réaction d’un thioamide approprié avec une α-halocétone pour former le cycle thiazolidinone.
Formation de l’hydrazone : L’intermédiaire thiazolidinone est ensuite mis à réagir avec l’hydrate d’hydrazine pour former la liaison hydrazone.
Substitution benzylidène : Enfin, l’intermédiaire hydrazone subit une réaction de condensation avec le 3,4-diméthoxybenzaldéhyde et le 4-éthoxybenzaldéhyde pour donner le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(2Z)-2-[(2E)-(3,4-diméthoxybenzylidène)hydrazinylidène]-3-(4-éthoxybenzyl)-1,3-thiazolidin-4-one : peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium, ce qui conduit à la formation d’oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium, ce qui conduit à la formation de dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sur les cycles benzyliques peuvent être remplacés par d’autres substituants.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium et hydrogénation catalytique.
Substitution : Agents halogénants, nucléophiles comme les amines ou les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
(2Z)-2-[(2E)-(3,4-diméthoxybenzylidène)hydrazinylidène]-3-(4-éthoxybenzyl)-1,3-thiazolidin-4-one : a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Recherché pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour son potentiel en tant qu’agent thérapeutique en raison de ses caractéristiques structurales uniques et de ses activités biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, comme les polymères et les revêtements.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for developing new pharmaceuticals targeting various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
Le mécanisme d’action du (2Z)-2-[(2E)-(3,4-diméthoxybenzylidène)hydrazinylidène]-3-(4-éthoxybenzyl)-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d’autres protéines, ce qui conduit à la modulation de leur activité.
Voies impliquées : Il peut influencer diverses voies cellulaires, notamment celles impliquées dans la prolifération cellulaire, l’apoptose et la transduction du signal.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2Z)-2-[(2E)-(3,4-diméthoxybenzylidène)hydrazinylidène]-3-(4-méthoxybenzyl)-1,3-thiazolidin-4-one
- (2Z)-2-[(2E)-(3,4-diméthoxybenzylidène)hydrazinylidène]-3-(4-méthylbenzyl)-1,3-thiazolidin-4-one
Unicité
(2Z)-2-[(2E)-(3,4-diméthoxybenzylidène)hydrazinylidène]-3-(4-éthoxybenzyl)-1,3-thiazolidin-4-one : se démarque par sa configuration de substitution spécifique, qui peut conférer des activités biologiques et une réactivité chimique uniques par rapport à ses analogues.
Propriétés
Formule moléculaire |
C21H23N3O4S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-[(4-ethoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H23N3O4S/c1-4-28-17-8-5-15(6-9-17)13-24-20(25)14-29-21(24)23-22-12-16-7-10-18(26-2)19(11-16)27-3/h5-12H,4,13-14H2,1-3H3/b22-12+,23-21- |
Clé InChI |
NAQDYRBPYIRDRV-FNUFSRGGSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)CN\2C(=O)CS/C2=N\N=C\C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)CN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B11655540.png)

![N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11655547.png)
![(6Z)-2-ethyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655553.png)
![(5E)-5-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11655555.png)
![(6Z)-6-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655562.png)
![(6Z)-6-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655569.png)
![2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11655573.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea](/img/structure/B11655581.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11655585.png)
![6-Amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11655600.png)
![(5E)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11655603.png)
![N-(furan-2-ylmethyl)-2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B11655625.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11655631.png)
